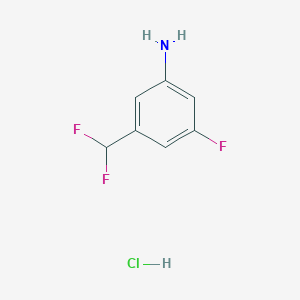

3-(Difluoromethyl)-5-fluoroaniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-5-fluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,7H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCMVXKVTGZBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)F)C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-fluoroaniline hydrochloride typically involves the introduction of the difluoromethyl group and the fluorine atom onto the aniline ring. One common method is the difluoromethylation of aniline derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the aniline ring. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS reactions at positions activated by the -CF₂H and -F groups. Key observations include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaNH₂ (amide base) | DMF, 80°C, 12 h | 3-CF₂H-5-F-aniline derivatives | 65–72% | , |

| CuI/KF | NMP, 120°C, 24 h | Cross-coupled trifluoromethyl analogs | 58% |

-

Mechanism : The -CF₂H group enhances ring electron deficiency, enabling attack by soft nucleophiles (e.g., amides) at the para position relative to the -CF₂H group.

Oxidation Reactions

The aniline moiety undergoes oxidation to form nitroso or nitro intermediates, which are critical for synthesizing diazonium salts:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, 0°C, 2 h | 3-CF₂H-5-F-nitrobenzene | Limited solubility in H₂O |

| mCPBA | CH₂Cl₂, RT, 6 h | N-Oxide derivatives | Side products from -CF₂H loss |

-

Stability Concern : Oxidation in acidic media accelerates defluorination, generating HF and carbene intermediates .

Reductive Transformations

Catalytic hydrogenation reduces the aniline group while preserving fluorinated substituents:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 4 h | 3-CF₂H-5-F-cyclohexylamine | 85% |

| NaBH₄/CuCl₂ | THF, 0°C, 1 h | Partially reduced imine intermediates | 40% |

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent stability due to potential HF elimination:

| Condition | Half-Life (25°C) | Primary Degradation Pathway |

|---|---|---|

| pH 7.4 (buffer) | 48 h | Slow defluorination to -CHF₂ derivatives |

| pH 10 (NaOH) | 2 h | Rapid HF loss, forming imine byproducts |

-

Mechanistic Insight : Base-induced deprotonation of the -CF₂H group generates a carbanion, which eliminates fluoride to form reactive carbenes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | Biaryl derivatives | 70–78% |

| Buchwald-Hartwig | Pd₂(dba)₃/BrettPhos | N-Aryl amides | 65% |

-

Limitation : High Pd loadings (6–8 mol%) are required due to competitive ligand displacement by the -CF₂H group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing groups direct electrophiles to specific positions:

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -F | 3-CF₂H-5-F-2-nitroaniline | 60% |

| Cl₂/FeCl₃ | Ortho to -CF₂H | Dichlorinated derivatives | 55% |

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-5-fluoroaniline hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to enzymes and receptors. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Position : The positional isomer 5-(difluoromethyl)-2-fluoroaniline hydrochloride (CAS: 122156695) shares the same molecular formula but differs in substituent placement. The 3,5-substitution in the target compound may enhance steric effects and π-π stacking in drug-receptor interactions compared to the 2,5-isomer .

- Electron-Withdrawing Groups : Replacing -CF₂H with -CF₃ (as in 2-Fluoro-5-(trifluoromethyl)aniline) increases electron withdrawal, reducing the amine’s basicity and altering metabolic stability .

- Heterocyclic Modifications : The triazole-containing derivative () introduces a nitrogen-rich heterocycle, enabling hydrogen bonding and targeting kinase enzymes, unlike the simpler aromatic core of the target compound .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., target compound and 5-(difluoromethyl)-2-fluoroaniline hydrochloride) exhibit higher aqueous solubility than free bases. Dihydrochloride salts () further enhance solubility but may complicate crystallization .

- Lipophilicity : The ethoxy group in 3-Chloro-4-ethoxy-5-fluoroaniline increases logP compared to the target compound, favoring membrane permeability in agrochemical applications .

Biologische Aktivität

3-(Difluoromethyl)-5-fluoroaniline hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl and fluoro groups enhances its interactions with biological targets, making it a candidate for various applications in drug development and research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H6ClF3N

- Molecular Weight : 195.58 g/mol

The compound features a difluoromethyl group (-CF2H) and a fluoro group (-F) attached to an aniline moiety, which influences its electronic properties and steric configuration, enhancing its binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl and fluoro groups can modulate the compound's binding affinity, leading to:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiparasitic Activity : Studies have shown that analogs containing similar fluorinated structures exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of fluorine atoms has been linked to enhanced efficacy in inhibiting parasite growth .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have demonstrated low micromolar cytotoxicity in MCF7 (breast cancer) and A549 (lung cancer) cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoroaniline | Lacks difluoromethyl group | Limited activity compared to DFMA |

| 5-(Trifluoromethyl)-2-fluoroaniline | Contains trifluoromethyl instead | Altered activity profile |

| 3-(Difluoromethyl)-4-fluoroaniline | Similar structure but different position | Exhibits notable cytotoxicity |

Case Studies

- Antiparasitic Activity Study : A recent study evaluated the efficacy of various fluorinated compounds against P. falciparum. The results indicated that modifications in the fluorinated groups significantly impacted the EC50 values, with some derivatives showing submicromolar activity .

- Cytotoxicity Evaluation : In vitro assays conducted on several cancer cell lines revealed that compounds similar to this compound had IC50 values below 5 μM, suggesting potent antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-5-fluoroaniline hydrochloride, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis of fluorinated aniline derivatives typically involves sequential halogenation and fluorination steps. For example, introducing the difluoromethyl group may require nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Hydrochloride salt formation is achieved via acid-base reactions with HCl in polar solvents (e.g., ethanol or THF). Intermediate purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization can improve yield. Monitor reaction progress using TLC or LC-MS to identify side products like dehalogenated byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm substitution patterns and fluorine environments.

- LC-MS/MS : Verify molecular ion peaks and detect impurities (e.g., unreacted precursors).

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry.

- X-ray Crystallography : Resolve crystal structure for definitive confirmation of the hydrochloride salt form .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent degradation via hydrolysis or oxidation. Use amber vials to minimize light exposure, as fluorinated aromatic amines are prone to photodegradation. Regularly assess stability via HPLC to detect decomposition products like free aniline or defluorinated derivatives .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in target systems?

- Methodological Answer : The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, altering electron density and steric bulk. Computational modeling (DFT or MD simulations) can predict its impact on π-π stacking or hydrogen bonding. Experimentally, compare binding affinities (e.g., SPR or ITC) of the difluoromethyl analog with non-fluorinated analogs against target proteins. Fluorine’s electronegativity may reduce basicity of the aniline nitrogen, affecting protonation states under physiological conditions .

Q. What strategies can resolve contradictions in SAR studies involving fluorinated analogs?

- Methodological Answer : If biological activity diverges from expected trends:

- Solubility Analysis : Measure logP/D to assess whether fluorine’s lipophilicity enhances membrane permeability but reduces aqueous solubility.

- Metabolic Stability Assays : Use liver microsomes to identify defluorination or oxidative metabolism as confounding factors.

- Crystallographic Studies : Resolve target-bound structures to determine if fluorine participates in non-covalent interactions (e.g., C-F⋯H-N) that were not predicted .

Q. How can researchers mitigate challenges in scaling up fluorination reactions for this compound?

- Methodological Answer : Transitioning from lab-scale to pilot-scale synthesis requires:

- Solvent Optimization : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., MeCN) to improve reaction control.

- Flow Chemistry : Implement continuous flow systems for exothermic fluorination steps to enhance heat dissipation and reproducibility.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track fluorinating agent consumption and adjust stoichiometry dynamically .

Q. What advanced techniques validate the compound’s role in modulating enzyme kinetics or receptor activation?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare for fluorinated vs. non-fluorinated substrates to probe transition-state interactions.

- Fluorine NMR () : Monitor real-time conformational changes in enzymes or receptors upon ligand binding.

- Cryo-EM : Resolve structural changes in large protein complexes induced by fluorine-mediated interactions .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.